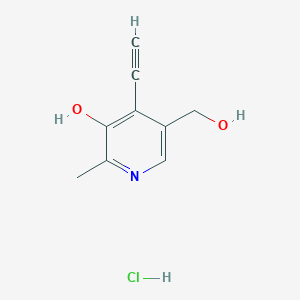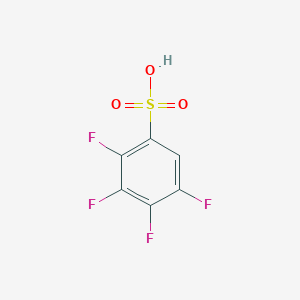![molecular formula C11H12F3NO2 B14495385 2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 64635-50-3](/img/structure/B14495385.png)
2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(trifluoromethyl)aniline with 2-hydroxy-2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-keto-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide.
Reduction: Formation of 2-hydroxy-2-methyl-N-[3-(aminomethyl)phenyl]propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential as an anti-androgen agent in the treatment of prostate cancer.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects primarily through interaction with androgen receptors. It acts as an antagonist, inhibiting the binding of androgens to their receptors. This inhibition disrupts the normal signaling pathways, leading to reduced cellular proliferation and differentiation in target tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flutamide: Another anti-androgen compound with a similar structure but different substituents.
Bicalutamide: A non-steroidal anti-androgen with a similar mechanism of action.
Nilutamide: Shares structural similarities and is used in similar therapeutic applications.
Uniqueness
2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in medicinal chemistry and industrial applications .
Propriétés
Numéro CAS |
64635-50-3 |
|---|---|
Formule moléculaire |
C11H12F3NO2 |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO2/c1-10(2,17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6,17H,1-2H3,(H,15,16) |
Clé InChI |
DOFAKQUGUJXYPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)

![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
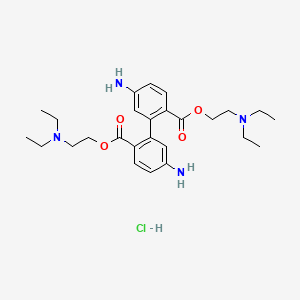
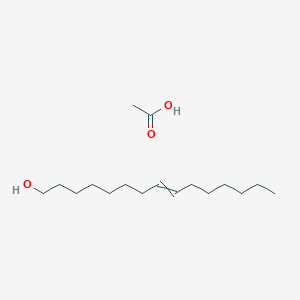
phosphanium](/img/structure/B14495342.png)
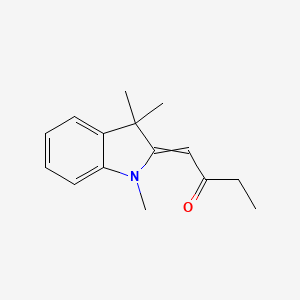

![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
